molecular formula C15H12ClN3S B5787733 4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5787733
M. Wt: 301.8 g/mol
InChI Key: ZVRDFRPKLJAANG-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 4 with a 4-chloro-2-methylphenyl group and at position 5 with a phenyl group, while a thiol (-SH) functional group resides at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities and synthetic versatility. The presence of electron-withdrawing (chloro) and sterically bulky (methyl) substituents on the aryl ring may influence its physicochemical properties and reactivity, as observed in related compounds .

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-9-12(16)7-8-13(10)19-14(17-18-15(19)20)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDFRPKLJAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylphenyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the chloro group can produce a variety of substituted triazoles.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-2-methylphenyl hydrazine with various thioketones. Characterization methods such as NMR spectroscopy and elemental analysis are used to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial and fungal pathogens.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1830

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that this compound displays cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL)
HePG-232.7
MCF-747.7

These results indicate that the compound can inhibit cell proliferation in a dose-dependent manner, making it a promising candidate for further development in cancer therapy .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that triazole compounds can scavenge free radicals effectively.

Assay Method IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant activity of this compound suggests its potential use in food preservation and as a dietary supplement .

Case Studies

Several case studies highlight the efficacy of triazole compounds in real-world applications:

  • Antimicrobial Efficacy in Clinical Isolates : A study evaluated the effectiveness of various triazoles against clinical isolates from patients with infections. The results showed that compounds like this compound significantly inhibited growth in resistant strains of bacteria.
  • Cancer Treatment Models : In vivo studies using murine models demonstrated that this triazole derivative could reduce tumor size when administered alongside standard chemotherapy agents.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Groups : Bromo and chloro substituents (electron-withdrawing) increase acidity of the thiol group, favoring S-alkylation, whereas methoxy or ethoxy groups (electron-donating) shift tautomeric equilibrium toward the thione form (C=S) .
  • Steric Effects : The 2-methyl group in the target compound may hinder reactivity at position 3 compared to unsubstituted analogs.

Example :

  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (Compound 10 in ) was synthesized via cyclization of 4-bromoaniline derivatives, followed by S-alkylation with 2-bromo-1-phenylethanone .

Physicochemical Properties

  • Tautomerism : Thiol (C-SH) ↔ thione (C=S) equilibrium is influenced by substituents. For 4-(4-methoxyphenyl)-5-phenyl-..., NMR confirmed dominance of the thione form in polar solvents .
  • Solubility: Methoxy and ethoxy substituents enhance solubility in polar solvents (e.g., DMF, ethanol) compared to halogenated derivatives .
  • Crystallography : Halogenated analogs (e.g., 4-(4-chlorophenyl)-...) exhibit isostructural packing with slight adjustments for substituent size .

Biological Activity

The compound 4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on existing research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3S, with a molecular weight of approximately 315.82 g/mol. The presence of the triazole ring contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that triazoles exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria. Specifically, compounds with substitutions similar to this compound showed potent activity against strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
4-(4-chloro-2-methylphenyl)-5-phenyl...8E. coli
5-Amino-1,2,4-triazole10S. aureus
1,2,4-Triazole derivative A5Pseudomonas aeruginosa
1,2,4-Triazole derivative B15Bacillus subtilis

Anticancer Activity

Recent studies have investigated the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound has shown promising results in inhibiting the growth of human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments .

Case Study: Cytotoxicity Evaluation

In a comparative study on the cytotoxic effects of triazole derivatives:

  • Compound A demonstrated an IC50 value of 12 µM against IGR39 cells.
  • Compound B exhibited an IC50 value of 18 µM against MDA-MB-231 cells.
    These findings suggest that modifications in the structure can enhance selectivity towards cancer cells while minimizing effects on normal tissues .

The biological activity of triazoles can be attributed to their ability to inhibit key enzymes involved in cellular processes:

  • DNA Gyrase Inhibition : Triazoles have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles may increase ROS levels within cancer cells, promoting oxidative stress and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves condensation reactions of substituted hydrazinecarbothioamides with appropriate carbonyl derivatives in basic media. For example, analogous triazole-thiols are synthesized via refluxing hydrazides (e.g., 4-nitrobenzohydrazide) with imidoyl chlorides in polar aprotic solvents like N,N-dimethylacetamide, followed by purification using silica-gel column chromatography with cyclohexane-ethyl acetate eluants (yield ~57%) . To improve yields, reaction time optimization (e.g., 5–8 hours), stoichiometric adjustments, or microwave-assisted synthesis could be explored.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Essential techniques include:

  • ¹H-NMR and LC-MS : To confirm molecular structure and purity (e.g., alkylated derivatives in show distinct proton environments and molecular ion peaks) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .
  • IR Spectroscopy : Identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., analogous triazoles show planar triazole rings with π-π stacking) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potentials to predict reactivity and binding sites. For example, studies on similar triazole-thiones used B3LYP/6-31G(d,p) basis sets to correlate experimental NMR shifts with theoretical values .
  • Molecular Docking : Screen against target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite. highlights ADME analysis to assess drug-likeness (e.g., Lipinski’s Rule of Five compliance) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-thiol derivatives?

  • Methodological Answer : Discrepancies may arise from substituent effects or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro, methyl, phenyl groups) and compare bioactivity trends. For instance, 4-(4-chlorophenyl) analogs in showed enhanced antimicrobial activity vs. non-halogenated derivatives .
  • Standardized Assays : Re-evaluate activities under controlled conditions (e.g., fixed pH, temperature) using reference compounds.

Q. How do crystallographic studies inform the design of derivatives with improved stability or solubility?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that influence stability. For example, the crystal structure of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-1,2,4-triazole shows π-π interactions between aromatic rings, which can guide substitutions to disrupt aggregation and enhance solubility .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies for triazole-thiol derivatives?

  • Methodological Answer : Yield differences (~30–70%) may stem from:

  • Reagent Purity : Impurities in hydrazides or imidoyl chlorides reduce efficiency.
  • Reaction Conditions : Solvent choice (e.g., DMA vs. DMF), temperature gradients, or inert atmosphere requirements.
  • Purification Methods : Silica-gel chromatography vs. recrystallization (e.g., slow ethyl acetate evaporation in improved crystal quality but lowered yield) .

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